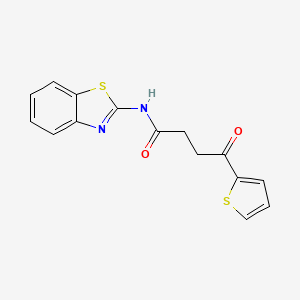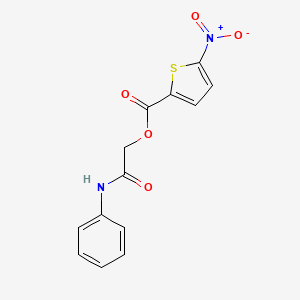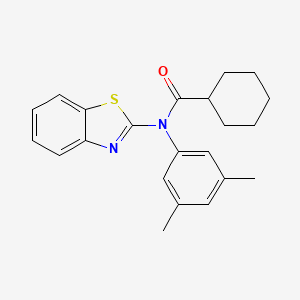![molecular formula C16H21FN2O2 B7467456 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the class of indazole carboxamides. It was first synthesized in 2012 by Pfizer as a potential analgesic drug, but it was never marketed for medical use. FUB-PB-22 has been found in several illicit synthetic cannabinoid products and has been associated with adverse health effects.
作用機序
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one binds to the CB1 and CB2 receptors in the brain and other parts of the body, leading to the activation of signaling pathways that regulate various physiological processes. This includes the modulation of pain, appetite, mood, and memory. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been found to have a higher binding affinity for the CB1 receptor than for the CB2 receptor.
Biochemical and Physiological Effects:
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been found to produce a range of biochemical and physiological effects in animal studies. These include the induction of hypothermia, sedation, and analgesia. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has also been shown to alter the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One advantage of using 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without interference from other signaling pathways. However, one limitation of using 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is its potential for producing adverse effects, such as seizures and respiratory depression.
将来の方向性
The study of synthetic cannabinoids like 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is still in its early stages, and there are many directions that future research could take. Some possible areas of investigation include:
1. The development of novel synthetic cannabinoids with improved therapeutic potential and reduced side effects.
2. The investigation of the long-term effects of synthetic cannabinoid use on the brain and other organs.
3. The study of the interactions between synthetic cannabinoids and other drugs, including prescription medications and alcohol.
4. The investigation of the effects of synthetic cannabinoids on different populations, such as adolescents, pregnant women, and individuals with underlying health conditions.
Conclusion:
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic cannabinoid that has been used in scientific research to study the effects of cannabinoid receptor activation. It has been found to produce a range of biochemical and physiological effects, including hypothermia, sedation, and analgesia. However, its potential for producing adverse effects highlights the need for further research to better understand the risks and benefits of synthetic cannabinoid use.
合成法
The synthesis of 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one involves the reaction between 2-fluorobenzoyl chloride and piperazine in the presence of a base, followed by the addition of 3-methylbutanone. The resulting product is then purified through column chromatography.
科学的研究の応用
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been used in scientific research to study its effects on the endocannabinoid system. It has been found to act as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has also been used to investigate the structure-activity relationships of synthetic cannabinoids.
特性
IUPAC Name |
1-[4-(2-fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(2)11-15(20)18-7-9-19(10-8-18)16(21)13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQXIYUZLSDUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)

![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)

![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)
